2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide
Description
2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane hydrobromide is a bicyclic amine derivative featuring a 2-azabicyclo[2.2.1]heptane core with a bromoethyl substituent at the bridgehead nitrogen, stabilized as a hydrobromide salt. This compound belongs to a class of strained bicyclic amines known for their utility in asymmetric synthesis, medicinal chemistry, and as chiral ligands or catalysts . The bromoethyl group introduces both steric bulk and electrophilic reactivity, which can influence its chemical behavior and biological interactions.
Properties
IUPAC Name |
2-(2-bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN.BrH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCAHKSUOBANAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Cyclization via Bromoethyl Intermediates
A more direct pathway involves quaternizing pyrrolidine derivatives with bromoethyl groups. Source details the synthesis of 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide (Compound 11-HBr) through hydrogen bromide treatment of a pyranopyrrole precursor (Compound 10). Subsequent free-base cyclization under mild conditions (CHCl₃, NaHCO₃) yields the bicyclic quaternary salt with 94% efficiency. This method is adaptable to the target compound by substituting benzyl groups with hydrogen post-cyclization.
Bromoethyl Group Installation and Optimization
Introducing the 2-bromoethyl moiety necessitates careful handling due to the reactivity of alkyl bromides. Two validated strategies are highlighted:
Direct Bromination of Ethyl-Substituted Intermediates
Bromination of ethyl side chains using HBr gas or PBr₃ is a classical approach. Source demonstrates this via hydrogen bromide saturation in ethanol at 5°C, converting pyranopyrrole 10 into the bromoethylpyrrolidinium salt 11-HBr in 92% yield. Critical parameters include temperature control (–5°C to 20°C) and stoichiometric HBr to prevent over-bromination.
Hydrobromide Salt Formation
Conversion to the hydrobromide salt ensures stability and crystallinity. Source achieves this via hydrogen bromide treatment during cyclization, directly precipitating the salt from ethanol. Key considerations:
- Solvent Choice : Ethanol or ethyl acetate optimizes solubility and crystallization.
- Counterion Exchange : Anion metathesis (e.g., AgBr precipitation) may refine purity.
Mechanistic and Stereochemical Considerations
Cyclization Mechanism
The intramolecular SN2 displacement of bromide by the pyrrolidine nitrogen drives bicycloheptane formation. Source confirms this through deuterium labeling, showing inversion at the brominated carbon.
Stereochemical Control
Chiral auxiliaries (e.g., (S)-1-phenylethyl groups) enable enantioselective synthesis. Source resolves diastereomeric lactones via crystallization, yielding enantiomerically pure azabicycloheptanes with >98% ee.
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-azabicyclo[2.2.1]heptane derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the bicyclic ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azabicyclo compounds, while reduction reactions typically produce dehalogenated derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the azabicyclo structure can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations on the 2-Azabicyclo[2.2.1]heptane Core
The 2-azabicyclo[2.2.1]heptane scaffold is highly versatile. Key structural analogues include:
Key Observations:
- Substituent Effects on Reactivity : Bromoethyl and dibromovinyl groups enhance electrophilicity, facilitating nucleophilic substitutions (e.g., Suzuki couplings) . In contrast, methyl groups reduce steric hindrance, lowering nitrogen inversion barriers .
- Biological Activity: Sulfonamide derivatives (e.g., biaryl sulfonamides) exhibit potent antiproliferative activity against cancer cell lines (IC₅₀ = 1–10 µM) , while epibatidine analogues bind α4β2-nicotinic acetylcholine receptors (nAChRs) with picomolar affinity .
Comparison of Salt Forms and Stability
Hydrobromide salts are commonly employed to improve solubility and crystallinity. For example:
Antiproliferative Activity
Biaryl sulfonamides based on 2-azabicyclo[2.2.1]heptane show IC₅₀ values comparable to cisplatin (1–10 µM) in cancer cell lines, with reduced toxicity to nonmalignant cells .
Receptor Binding and Selectivity
Epibatidine analogues (e.g., 2-exo-(3'-amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane) bind α4β2-nAChRs with Kᵢ = 0.001 nM, demonstrating high selectivity over α7-nAChRs . The target compound’s 2-aza (vs. 7-aza) configuration may alter receptor interaction profiles.
Antimicrobial Activity
Unmodified 2-azabicyclo[2.2.1]heptane lacks antimicrobial efficacy (MIC > 1500 µg/mL), but its conjugates (e.g., COS–Q. suber extract) show enhanced antifungal activity . The bromoethyl group’s contribution to antimicrobial properties warrants investigation.
Physicochemical Properties
- Lipophilicity : Bromoethyl substituents increase logP compared to polar sulfonamides, favoring CNS penetration .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane; hydrobromide?
The synthesis typically involves bromination of norbornane derivatives or multi-step alkylation reactions. Key steps include:
- Radical-initiated bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light for regioselective bromination of the bicyclic framework .
- Alkylation : Introduce the bromoethyl group via nucleophilic substitution, employing polar aprotic solvents (e.g., DMF) and controlled temperature (0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which nucleophilic substitution reactions are feasible at the bromoethyl group, and how do reaction conditions influence product distribution?
The bromoethyl group undergoes substitution with nucleophiles (e.g., amines, azides) under varied conditions:
- Primary amines : React in THF at 60°C to form secondary amines; excess amine (2–3 equivalents) improves yield .
- Sodium azide : Use DMSO as a solvent at 50°C for 12 hours to yield azide derivatives, which can be further reduced to amines .
- Competing elimination : High temperatures (>80°C) or strong bases (e.g., KOtBu) favor β-hydride elimination, producing alkenes. Optimize by using mild bases (e.g., NaHCO₃) and low temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for bromoethyl substitution across different studies?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may stabilize intermediates, altering kinetics. Compare yields in DMF vs. THF .
- Catalyst presence : Transition-metal catalysts (e.g., CuI) accelerate azide-alkyne cycloadditions but may deactivate sensitive bicyclic frameworks. Validate catalyst compatibility via control experiments .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water) or ¹H/¹³C NMR to quantify side products and adjust stoichiometry .
Q. What methodologies are recommended for assessing the compound’s biological activity, particularly its potential as an alkylating agent?
- In vitro alkylation assays : Incubate with DNA (plasmid or oligonucleotides) and analyze strand breaks via agarose gel electrophoresis. Quantify adduct formation using LC-MS/MS .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with positive controls (e.g., cisplatin) to evaluate potency .
- Oxidative stress markers : Measure ROS levels (e.g., DCFH-DA fluorescence) in treated cells to link alkylation activity to oxidative damage .
Q. How can stereochemical outcomes of reactions involving the bicyclic core be systematically analyzed?
- Chiral chromatography : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers .
- X-ray crystallography : Co-crystallize derivatives with heavy atoms (e.g., bromine) to determine absolute configuration .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry in absence of crystals .
Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via UV-Vis (λ = 260 nm) or NMR. Identify hydrolytic byproducts (e.g., alcohols) .
- Serum stability : Add compound to fetal bovine serum (FBS) and analyze aliquots over 24 hours using LC-MS to assess half-life .
- Thermal analysis : Perform TGA/DSC to determine decomposition temperatures and correlate with storage recommendations .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity mechanisms?
- Pathway inhibition studies : Use siRNA knockdown of DNA repair proteins (e.g., PARP-1) to test if cytotoxicity is repair-dependent .
- Comparative omics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis markers) .
- Dose-response validation : Repeat assays with standardized protocols (e.g., identical cell passage numbers, serum batches) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
